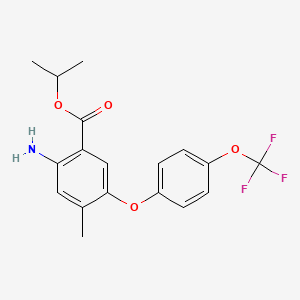

Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate is a synthetic organic compound with the molecular formula C₁₈H₁₈F₃NO₄. This compound is characterized by the presence of an isopropyl group, an amino group, a methyl group, and a trifluoromethoxyphenoxy group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Ester Hydrolysis

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or generating reactive intermediates for further derivatization.

-

Conditions :

-

Outcome :

-

Conversion to 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoic acid, a precursor for amide or salt formation.

-

Acylation of the Amino Group

The primary amino group participates in acylation reactions, forming amide derivatives. This modification enhances metabolic stability or introduces targeting functionalities.

-

Reagents :

-

Example Reaction :

-

Reaction with 3-cyanophenyl carbonyl chloride yields N-(3-cyanophenyl)-2-acetamido-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzamide.

-

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the trifluoromethoxy group) facilitates nucleophilic substitution at activated positions.

-

Target Positions :

-

Reagents :

Coupling Reactions for Hybrid Molecules

The carboxylic acid (post-ester hydrolysis) serves as a substrate for synthesizing hybrid molecules with enhanced pharmacological profiles.

-

Method :

Comparative Reaction Profiles of Analogous Compounds

Mechanistic Insights

-

Trifluoromethoxy Group Effects : The -OCF₃ group withdraws electrons via inductive effects, deactivating the aromatic ring and directing electrophiles to meta/para positions relative to the phenoxy moiety .

-

Amino Group Reactivity : The primary amine exhibits nucleophilic character, participating in Schiff base formation with aldehydes (e.g., 4-nitrobenzaldehyde) under mild acidic conditions .

Synthetic Challenges and Optimization

-

Steric Hindrance : The isopropyl group and trifluoromethoxy-substituted phenoxy moiety limit accessibility to the amino group, necessitating polar aprotic solvents (e.g., DMF) to enhance reaction rates .

-

Purification : Flash chromatography with hexanes/ethyl acetate (3:1) is employed to isolate products, as reported for analogous trifluoromethoxy-containing compounds .

科学的研究の応用

Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

類似化合物との比較

Similar Compounds

Isopropyl 2-amino-4-methylbenzoate: Lacks the trifluoromethoxyphenoxy group, resulting in different chemical properties.

Isopropyl 2-amino-5-(4-(trifluoromethoxy)phenoxy)benzoate: Similar structure but with a different substitution pattern on the benzoate core.

Uniqueness

Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate is unique due to the presence of the trifluoromethoxyphenoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research applications.

生物活性

Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews available literature on its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Molecular Formula : C19H20F3N2O4

- CAS Number : Not specifically listed in the provided sources but can be derived from its systematic name.

Synthesis methods for similar compounds often involve reactions such as esterification and nucleophilic substitutions. For instance, a related compound, 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoic acid isopropyl ester, was synthesized using zinc chloride as a catalyst in a reaction with 3-pentanone, demonstrating typical synthetic strategies for this class of compounds .

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. A series of fluoro-, methoxyl-, and amino-substituted isoflavones were synthesized and tested against various cancer cell lines, yielding low micromolar GI50 values, particularly in breast cancer cell lines . While specific data for this compound is limited, the structural similarities suggest potential efficacy against tumor growth.

The mechanism by which trifluoromethyl-containing compounds exert their biological effects often involves modulation of enzyme activity. For example, the trifluoromethyl group has been shown to enhance the potency of inhibitors targeting serotonin uptake by altering hydrogen bonding interactions with proteins . This suggests that this compound may similarly interact with biological targets through enhanced binding affinities.

Toxicological Profile

The safety profile of related compounds indicates potential hazards. For instance, compounds containing similar functional groups have been reported as toxic if ingested or inhaled and can cause skin irritation . Understanding these aspects is crucial for evaluating the therapeutic window of this compound.

Data Table: Biological Activity Summary

| Activity | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| Antitumor | MDA-MB-468 | <1 | |

| Antitumor | HT29 | <1 | |

| Enzyme Inhibition | Serotonin uptake | Enhanced |

Case Studies

- In Vitro Studies : In studies involving structurally similar compounds, significant growth inhibition was observed in various cancer cell lines, indicating a trend that may extend to this compound.

- In Silico Studies : Computational modeling has suggested that modifications to the trifluoromethoxy group can enhance binding affinities to target proteins involved in cancer progression .

特性

分子式 |

C18H18F3NO4 |

|---|---|

分子量 |

369.3 g/mol |

IUPAC名 |

propan-2-yl 2-amino-4-methyl-5-[4-(trifluoromethoxy)phenoxy]benzoate |

InChI |

InChI=1S/C18H18F3NO4/c1-10(2)24-17(23)14-9-16(11(3)8-15(14)22)25-12-4-6-13(7-5-12)26-18(19,20)21/h4-10H,22H2,1-3H3 |

InChIキー |

GESQWEAXWPPZBJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1OC2=CC=C(C=C2)OC(F)(F)F)C(=O)OC(C)C)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。